Product packaging for 1-[1-(Piperidin-2-yl)ethyl]piperazine(Cat. No.:)

1-[1-(Piperidin-2-yl)ethyl]piperazine

Cat. No.: B13292271
M. Wt: 197.32 g/mol
InChI Key: WAJCBUWSSLPDAP-UHFFFAOYSA-N
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Description

1-[1-(Piperidin-2-yl)ethyl]piperazine is a chemical compound of interest in research and development, particularly within medicinal chemistry. Piperazine derivatives are recognized as a privileged scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities. The piperazine moiety is a common feature in molecules designed for biological screening and is associated with various therapeutic areas. The specific stereochemistry and substitution pattern of this compound may influence its physicochemical properties and binding affinity toward biological targets. This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N3 B13292271 1-[1-(Piperidin-2-yl)ethyl]piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1-(1-piperidin-2-ylethyl)piperazine

InChI

InChI=1S/C11H23N3/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14/h10-13H,2-9H2,1H3

InChI Key

WAJCBUWSSLPDAP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 1 1 Piperidin 2 Yl Ethyl Piperazine and Its Analogs

Strategies for the Construction of Piperidine (B6355638) Ring Systems

The piperidine moiety is a ubiquitous structural motif in a vast number of natural products and pharmaceutical agents. nih.govlifechemicals.com Consequently, a diverse array of synthetic methods has been developed for its construction, which can be broadly categorized into the formation of the ring system through cyclization and the modification of an existing piperidine scaffold. acs.orgnih.gov

Cyclization Reactions and Ring Formation

The de novo synthesis of the piperidine ring often relies on intramolecular cyclization reactions, where a linear precursor is induced to form the six-membered heterocycle. nih.gov These methods offer a powerful way to control the substitution pattern and stereochemistry of the final product.

Key cyclization strategies include:

Metal-Catalyzed Cyclization: Transition metals such as palladium, gold, and rhodium are frequently used to catalyze the cyclization of unsaturated amines. nih.govajchem-a.com For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, palladium-catalyzed reactions of vinyl iodides with N-tosylhydrazones can generate η³-allyl ligands that undergo intramolecular trapping by nitrogen nucleophiles to yield piperidine derivatives. organic-chemistry.org

Radical-Mediated Cyclization: Intramolecular radical cyclizations provide another effective route. For example, 1,6-enynes can undergo a radical cascade initiated by triethylborane (B153662) to form polysubstituted alkylidene piperidines. nih.gov Another approach involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. nih.gov

Reductive Amination and Other Cyclizations: Intramolecular reductive amination of precursors containing both an amine and a carbonyl group (or a group that can be reduced to an amine) is a common strategy. nih.govbeilstein-journals.org Other notable methods include electrophilic cyclization, aza-Michael reactions, and electroreductive cyclization of imines with terminal dihaloalkanes. nih.govnih.govbeilstein-journals.org

Table 1: Selected Cyclization Strategies for Piperidine Ring Synthesis
MethodSubstrate TypeCatalyst/ReagentKey FeaturesReference
Gold-Catalyzed Oxidative AminationNon-activated AlkenesGold(I) complex / Iodine(III) oxidantSimultaneous N-heterocycle formation and O-substituent introduction. nih.gov
Palladium-Catalyzed Enantioselective CyclizationUnsaturated AminesPalladium catalyst with pyridine-oxazoline ligandAchieves high enantioselectivity. nih.gov
Radical Stereoselective Cyclization1,6-enynesTriethylborane (initiator)Proceeds via a complex radical cascade to form polysubstituted rings. nih.gov
Electroreductive CyclizationImines and Terminal DihaloalkanesElectrochemical cell (e.g., in a flow microreactor)Avoids toxic reagents and high temperatures. nih.govbeilstein-journals.org

Functionalization of Pre-existing Piperidine Scaffolds

An alternative to de novo synthesis is the functionalization of a pre-existing piperidine core. This "late-stage functionalization" is particularly valuable for diversifying structures and in drug discovery. acs.org These methods typically target the C-H bonds of the ring, often at the α-position to the nitrogen atom. acs.orgresearchgate.net

Prominent functionalization techniques include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. For example, an iridium-based photocatalyst can be used for the α-amino C-H arylation of piperidine derivatives with electron-deficient cyanoarenes, often with high diastereoselectivity. nih.gov

Iminium Ion Intermediates: A robust strategy involves the selective formation of an endocyclic iminium ion from the piperidine, which can then be trapped by various nucleophiles. acs.org This allows for the introduction of alkyl, aryl, and other carbon-based groups at the α-position. acs.org

Table 2: Examples of Piperidine Scaffold Functionalization
Reaction TypeReagents/CatalystPosition FunctionalizedGroup IntroducedReference
Photoredox C–H ArylationIr(ppy)3, Cyano(hetero)areneα-amino C-HAryl nih.gov
Iminium Ion TrappingOxidation to iminium ion, followed by nucleophileα-positionAlkyl, Azinyl, Trifluoromethyl acs.org

Methodologies for the Formation of Piperazine (B1678402) Ring Systems

The piperazine ring is another key pharmacophore found in numerous FDA-approved drugs. mdpi.comnih.gov Synthetic strategies often involve the N-functionalization of a parent piperazine or the construction of the ring from acyclic precursors. mdpi.commdpi.com

Reductive Amination Approaches for Piperazine Derivatives

Reductive amination is a cornerstone method for preparing N-alkyl piperazine derivatives. mdpi.com The reaction involves the condensation of a primary or secondary amine (like piperazine) with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. thieme-connect.com

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their selectivity and functional group compatibility. thieme-connect.com For greener and more scalable processes, direct hydrogenation using H₂ gas over a metal catalyst (e.g., in a continuous-flow reactor) represents an ideal alternative, as it produces water as the only byproduct. thieme-connect.com Intramolecular reductive amination of specifically designed precursors can also be employed to construct the piperazine ring itself. researchgate.net

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution is a widely used and versatile method for forming C-N bonds in piperazine synthesis. mdpi.com This can involve the reaction of piperazine, acting as a nitrogen nucleophile, with a suitable electrophile.

Key approaches include:

N-Alkylation: This involves the reaction of piperazine with alkyl halides (chlorides, bromides) or sulfonates (mesylates, tosylates). These reactions are often facilitated by a base to neutralize the generated acid and may be accelerated by additives like sodium or potassium iodide. mdpi.com

N-Arylation: The formation of N-arylpiperazines can be achieved through several methods. Aromatic Nucleophilic Substitution (SNAr) is effective when the aromatic ring is activated by electron-withdrawing groups. mdpi.comresearchgate.net For less activated systems, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (Pd-catalyzed) and the Ullmann-Goldberg reaction (Cu-catalyzed), are frequently employed. mdpi.com

Table 3: Common Methodologies for Piperazine Synthesis and Functionalization
MethodologyReactantsKey FeaturesReference
Reductive AminationPiperazine + Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)3)Forms N-alkyl derivatives; high selectivity. mdpi.comthieme-connect.com
Nucleophilic Substitution (Alkylation)Piperazine + Alkyl Halide/SulfonateA direct method for N-alkylation. mdpi.com
Aromatic Nucleophilic Substitution (SNAr)Piperazine + Electron-deficient (Hetero)areneEfficient for activated aromatic systems. mdpi.comresearchgate.net
Buchwald-Hartwig AminationPiperazine + Aryl Halide/Triflate + Pd Catalyst/LigandBroad scope for N-arylation. mdpi.com

Linking Strategies for Piperidine-Piperazine Hybrid Architectures

The synthesis of the target molecule, 1-[1-(Piperidin-2-yl)ethyl]piperazine, requires a strategy to connect the C2 position of the piperidine ring to a nitrogen atom of the piperazine ring via a one-carbon-extended ethyl bridge. The most logical and convergent approaches would involve coupling a pre-formed piperidine synthon with a piperazine.

Two primary retrosynthetic disconnections are plausible:

Reductive Amination: A highly efficient strategy would be the reductive amination between 2-acetylpiperidine (or a suitably N-protected version) and piperazine . In this one-pot reaction, the ketone on the piperidine side chain condenses with one of the secondary amines of piperazine, and the resulting iminium ion is immediately reduced to form the target C-N bond and complete the ethyl linker. Careful control of stoichiometry (using an excess of piperazine) and the use of protecting groups (e.g., Boc on the piperidine nitrogen) would be crucial to prevent N,N'-dialkylation of the piperazine and other side reactions. mdpi.comthieme-connect.com

Nucleophilic Substitution: An alternative approach involves a nucleophilic substitution reaction. This would require a piperidine precursor functionalized with a leaving group, such as 2-(1-bromoethyl)piperidine . The reaction of this electrophile with piperazine would displace the bromide to form the desired product. mdpi.com As with reductive amination, managing the reactivity of the three secondary amine groups present in the reactants through appropriate protecting group strategies would be essential for achieving a high yield of the desired mono-substituted product.

Construction of the Ethyl Linker via Established Coupling Reactions

The creation of the crucial C-N bond that forms the ethyl bridge between the piperidine and piperazine rings is a key step. Two primary methods for achieving this are reductive amination and direct N-alkylation.

Reductive Amination: This is a powerful and widely used method for forming carbon-nitrogen bonds. nih.govnih.gov The synthesis of this compound via this route would typically involve the reaction of 2-acetylpiperidine with piperazine. The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced by a mild reducing agent to yield the final amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reagent for this transformation due to its selectivity and tolerance of various functional groups. nih.govresearchgate.net The piperidine nitrogen would likely require a protecting group (e.g., Boc, Cbz) to prevent side reactions, which can be removed in a subsequent step.

N-Alkylation: This classical approach involves the nucleophilic substitution of a suitable leaving group by a piperazine nitrogen. mdpi.com The strategy would utilize a piperidine ring functionalized with a 1-ethyl halide or sulfonate at the 2-position (e.g., 2-(1-chloroethyl)piperidine). The piperazine, acting as the nucleophile, displaces the leaving group to form the desired ethyl-linked product. To control selectivity and avoid dialkylation, it is common to use a large excess of the piperazine nucleophile or to employ a mono-protected piperazine derivative (e.g., N-Boc-piperazine). researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the acid formed during the reaction.

Sequential Assembly and Fragment Coupling Methodologies

In many synthetic campaigns, particularly in medicinal chemistry, a modular or fragment-based approach is preferred. This allows for the separate synthesis and optimization of the piperidine and piperazine fragments before they are joined in a late-stage coupling step. nih.gov

This methodology offers significant flexibility for creating a library of analogs. For instance, a series of substituted piperazines can be prepared and subsequently coupled with a single, elaborately functionalized piperidine precursor. Conversely, various piperidine analogs can be coupled with a specific piperazine derivative. researchgate.net The coupling reactions themselves would rely on the established methods described above, such as reductive amination or N-alkylation. This sequential assembly ensures that complex functionalities on either ring are preserved and avoids exposing sensitive groups to the reaction conditions required for the synthesis of the other ring.

Catalytic Systems and Reaction Conditions for Synthesis Optimization

The optimization of synthetic routes often relies on the use of catalytic systems that can promote reactions under mild conditions with high efficiency and selectivity. Transition metal catalysis is paramount in this context.

Palladium-Catalyzed Amination Techniques

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are cornerstones of modern C-N bond formation. nih.govwikipedia.org While this reaction is most frequently used to form aryl-nitrogen bonds, its principles are fundamental to advanced amine synthesis. In the context of synthesizing analogs of this compound, the Buchwald-Hartwig reaction is invaluable for creating derivatives where one of the piperazine nitrogens is attached to an aromatic or heteroaromatic ring. researchgate.netrsc.org

The catalytic cycle generally involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by coordination of the amine (e.g., a pre-formed piperidinyl-ethyl-piperazine), deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed.

Table 1: Representative Palladium Catalyst Systems for Buchwald-Hartwig Amination
Palladium SourceLigandBaseSolventTypical Temperature
Pd₂(dba)₃BINAPNaOtBuToluene80-110 °C
Pd(OAc)₂XPhosK₃PO₄Dioxane100 °C
(NHC)Pd(allyl)Cl(NHC ligand precursor)KHMDSTolueneRoom Temp - 80 °C
Pd(PPh₃)₄(PPh₃)Cs₂CO₃DMF90-120 °C

Applications of Other Transition Metal Catalysts

While palladium holds a prominent position, other transition metals also catalyze important transformations for synthesizing piperazine and piperidine derivatives.

Copper: Copper-catalyzed Ullmann-Goldberg reactions provide a classical alternative to palladium for N-arylation, often being more cost-effective. mdpi.com More recently, copper catalysis has been employed for various C-H functionalization reactions, which could be used to introduce substituents onto the heterocyclic rings. mdpi.com

Iridium: Iridium complexes have emerged as powerful catalysts, particularly in photoredox catalysis and for the stereospecific synthesis of C-substituted piperazines through [3+3] cycloadditions of imines. nih.govorganic-chemistry.org

Ruthenium: Ruthenium catalysts have been successfully applied in "borrowing hydrogen" or "hydrogen autotransfer" reactions, where alcohols and amines are coupled to form C-N bonds, releasing water as the only byproduct. This offers a green and atom-economical route to N-alkylated heterocycles. organic-chemistry.org

Zirconium and Lithium: A novel one-pot reductive amination has been developed using a combination of a zirconium borohydride–piperazine complex as the reducing agent and lithium perchlorate (B79767) to facilitate the in-situ generation of the iminium ion intermediate. researchgate.net

Synthetic Approaches for Diverse Derivatives and Analogs

The creation of diverse analogs of the parent compound is essential for structure-activity relationship (SAR) studies in drug discovery. The synthetic methodologies discussed provide a versatile toolbox for this purpose.

Modification of the Piperazine Ring: Analogs can be readily synthesized by starting with substituted piperazines in the initial coupling step. For example, using N-methylpiperazine, N-phenylpiperazine, or piperazines bearing other functional groups allows for the introduction of diversity at the N4 position. mdpi.com Furthermore, palladium-catalyzed amination can be used to install a wide array of aryl and heteroaryl substituents at this position. researchgate.netresearchgate.net

Modification of the Piperidine Ring: The synthesis can begin with various 2-substituted piperidines. For example, starting with derivatives of 2-acetylpiperidine that contain additional substituents on the piperidine ring would lead to analogs with different substitution patterns. ajchem-a.com Asymmetric synthesis techniques can be employed to produce enantiomerically pure piperidine precursors, leading to chiral analogs of the final compound.

Direct C-H Functionalization: An emerging strategy involves the direct functionalization of C-H bonds on the pre-formed heterocyclic core. mdpi.com For example, photoredox catalysis can enable the site-selective C-H alkylation of piperazine substrates, offering a novel way to introduce substituents directly onto the carbon framework of the piperazine ring. nih.gov Similarly, directed metalation strategies can be used to functionalize the piperidine ring at specific positions. researchgate.net

Chain Extension and Linker Modification: The ethyl linker itself can be modified. Homologs with propyl or butyl chains can be synthesized by choosing appropriate starting materials (e.g., 3-propionylpiperidine or a piperidine with a 1-halopropyl group).

By combining these approaches—utilizing diverse building blocks, applying a range of catalytic coupling reactions, and employing late-stage functionalization—a vast chemical space around the this compound scaffold can be explored.

Structure Activity Relationship Sar Investigations of Piperidine Piperazine Hybrid Compounds

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional arrangement, or conformation, of a molecule is critical for its interaction with biological targets such as receptors and enzymes. For piperidine-piperazine hybrids, the conformational landscape is determined by the inherent flexibility of the piperidine (B6355638) and piperazine (B1678402) rings, the rotational freedom of the ethyl linker, and the orientation of substituents.

Both piperidine and piperazine rings typically adopt a stable, low-energy chair conformation. However, the substituents on these rings can exist in either an axial or equatorial position. The energetic preference for the equatorial position is a key determinant of the molecule's predominant shape. The interplay between different conformers can be subtle but crucial for biological activity. For instance, the diastereomers of piperazine-fused cyclic disulfides (cis- and trans-fused) exhibit markedly different specificities for reductants; cis-disulfides are activated by strong vicinal dithiols, whereas trans-disulfides can be activated by weaker monothiols. chemrxiv.org This demonstrates how a fixed conformational change dramatically alters biological interactions.

The ethyl linker connecting the two heterocyclic rings introduces additional degrees of rotational freedom, allowing the piperidine and piperazine moieties to adopt various spatial orientations relative to one another. This flexibility enables the molecule to adapt its shape to fit the binding pocket of a biological target. Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to predict the lowest energy conformations and to understand the rotational barriers, providing insight into the shapes that the molecule is likely to adopt in a biological environment. The rate of conformational changes can be a significant factor; for example, more rigid molecules may exhibit higher affinity for a specific target if their ground-state conformation aligns with the binding site's geometry.

Impact of Substitutions on the Piperidine Moiety

Modifications to the piperidine ring are a cornerstone of the SAR for this class of compounds, influencing everything from receptor affinity to selectivity.

The position of functional groups on the piperidine ring can dramatically alter a compound's interaction with its target. The piperidine ring itself has been identified as a critical structural element for certain biological activities. In a series of dual-activity histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands, the replacement of a piperazine ring with a piperidine moiety was found to be the most influential factor for conferring high affinity at the σ1R while maintaining affinity for the H3R. nih.gov This highlights that the fundamental nature of the piperidine ring, compared to piperazine, is a key determinant for specific receptor interactions.

Furthermore, the addition of substituents at various positions on the piperidine ring can fine-tune this activity. For example, in other classes of compounds, small alkyl groups at the C-3 or C-4 positions have been shown to enhance biological potency, potentially by providing favorable van der Waals interactions within the binding pocket or by restricting the ring's conformation to a more active form.

Stereochemistry plays a pivotal role in the biological activity of chiral piperidine-piperazine hybrids. The carbon atom at the 2-position of the piperidine ring, where the ethylpiperazine side chain is attached, is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S).

These enantiomers can exhibit significantly different pharmacological properties. One enantiomer may bind to a receptor with high affinity, while the other may have low or no affinity. This is because biological targets, being chiral themselves, can differentiate between the distinct three-dimensional arrangements of the enantiomers. The development of asymmetric syntheses is crucial for accessing enantiomerically pure compounds, allowing for the detailed study of each stereoisomer's biological profile and the identification of the more potent and selective eutomer. rsc.org

Influence of Substitutions on the Piperazine Moiety

The piperazine ring offers two nitrogen atoms that can be readily substituted, making it a versatile component for chemical modification and SAR studies.

Substitutions on the nitrogen atoms of the piperazine ring are the most common and impactful modifications for this class of compounds. Analysis of piperazine-containing drugs shows that the vast majority feature substituents at the N1- and/or N4-positions, with far fewer having substitutions on the carbon atoms of the ring. rsc.org

The nature of the substituent on the distal nitrogen atom (N4) is particularly critical for determining the compound's pharmacological profile. Large, lipophilic groups, such as aryl or substituted aryl moieties, are often introduced at this position. SAR studies on H3R/σ1R ligands revealed that replacing a piperazine with a piperidine ring had a dramatic effect on σ1R affinity. nih.gov This can be seen by comparing compound 4 (with a piperazine) to compound 5 (with a piperidine), where the affinity for the σ1 receptor increases by over 400-fold. nih.gov

Binding Affinities (Ki, nM) of Piperazine and Piperidine Analogs at Human Histamine H3 (hH3R) and Sigma (σ1R, σ2R) Receptors. nih.gov
CompoundCore MoietyhH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)
4Piperazine3.171531-
5Piperidine7.703.64-
11Piperidine6.24.4167.9

The electronic properties of the N-substituent also play a crucial role. The basicity of the piperazine nitrogens influences their ability to form hydrogen bonds or ionic interactions with receptor sites. mdpi.com Attaching electron-withdrawing groups can decrease basicity, which may be beneficial or detrimental to activity depending on the specific target interactions. nih.gov

While less common, substitutions on the carbon atoms of the piperazine ring represent an underexplored avenue for modifying biological activity. rsc.org The lack of structural diversity at the carbon atoms of the piperazine core hinders its full application in medicinal chemistry, and there is a clear need for new synthetic methods to access these C-functionalized derivatives. mdpi.com

Introducing substituents on the carbon framework can have several effects:

Steric Influence : A substituent can sterically block or favor certain conformations of the piperazine ring, locking it into a more biologically active shape.

Altered Lipophilicity : The addition of alkyl or other nonpolar groups can increase the molecule's lipophilicity, which may affect its ability to cross cell membranes or the blood-brain barrier.

New Interaction Points : A functional group on a carbon atom can introduce a new hydrogen bond donor/acceptor or a site for other interactions with the biological target.

Recent advances in synthetic chemistry, including C-H functionalization techniques, are beginning to provide more efficient routes to C-substituted piperazines, opening the door to a more thorough investigation of their SAR and the potential discovery of novel therapeutic agents. mdpi.com

Role of the Inter-ring Linker and its Modifications

Variation of Alkyl Chain Length and Saturation

The length and saturation of the alkyl chain used as a linker between the piperidine and piperazine moieties are fundamental parameters explored in SAR investigations. The optimal length of this chain is highly dependent on the specific biological target, as it dictates the distance between key pharmacophoric elements.

Research into dual-activity ligands targeting histamine H3 (H₃R) and sigma-1 (σ₁R) receptors has shown that the effect of the alkyl chain length can vary significantly. For a series of piperazine derivatives, an extension of the alkyl linker length was found to be detrimental to H₃R affinity. nih.gov As illustrated in the table below, increasing the number of methylene (B1212753) units in the linker of tert-butyl analogues led to a progressive decrease in binding affinity for the H₃R. nih.gov

CompoundLinker Length (n)hH₃R Kᵢ (nM)
2 216.0
13 337.8
18 4397
Data sourced from a study on histamine H₃ and sigma-1 receptor antagonists. nih.gov

Conversely, for a different series of piperidine/piperazine-based compounds targeting the sigma-1 receptor (S1R), the influence of the alkyl linker length was not straightforward. For the most potent ligands identified in one study, there was no clear correlation between the length of the alkyl linker and S1R binding affinity. nih.govrsc.org However, in another analogue within the same study, lengthening the linker from two to three carbon atoms caused a dramatic reduction in affinity. rsc.org This was attributed to a conformational change that induced a steric clash between the terminal 4-hydroxyphenyl moiety and the Tyr206 residue in the receptor's binding pocket. rsc.org This highlights that the effect of linker length is not absolute and can be heavily influenced by the nature of the terminal substituent and the specific topology of the target's binding site.

CompoundLinkerS1R Kᵢ (nM)S2R Kᵢ (nM)Rationale for Affinity Change
Analogue 1 (shorter) Ethylene (2-carbon)241200Optimal fit in binding pocket.
Analogue 2 (longer) Propylene (3-carbon)>1000>1000Lengthened linker induced a conformational clash with a key residue (Tyr206). rsc.org
Comparative data for 4-hydroxyphenyl-substituted analogues. rsc.org

Introduction of Heteroatoms or Rigid Linkers

Incorporating heteroatoms or rigid structural elements, such as additional heterocyclic rings, into the linker is a key strategy to modulate the properties of piperidine-piperazine hybrids. The piperazine ring itself, when considered part of the linker, introduces basic nitrogen atoms that can be protonated at physiological pH. nih.govresearchgate.net This feature can enhance aqueous solubility, a crucial property for drug candidates. nih.govacs.org Furthermore, the inclusion of cyclic structures like piperazine or piperidine within the linker can increase its rigidity, which may lead to improved activity by reducing the entropic penalty upon binding to a target. nih.govsemanticscholar.org

The basicity of the nitrogen atoms within a piperazine-containing linker, and consequently its protonation state, is sensitive to nearby chemical groups. semanticscholar.orgrsc.org Studies have shown that the distance of a carbonyl group from the piperazine nitrogen, for example, can modulate its pKₐ. The basicity reaches a maximum when at least three methylene units separate the carbonyl group and the nitrogen, with longer chains providing minimal additional benefit while increasing hydrophobicity. nih.gov

In the context of developing delivery systems, the introduction of additional piperidine rings into a piperazine-based linker has been shown to have a profound effect on solubility. In one study designing linkers for siRNA delivery, the combination of a pentafluorobenzene (B134492) moiety with an additional piperidine ring resulted in a linker that was completely soluble in aqueous solutions, a significant improvement over analogues that were only soluble in polar organic solvents. acs.org This demonstrates the powerful influence that the strategic introduction of such heterocyclic units can have on the physicochemical properties of the entire molecule. acs.org

Pharmacological Target Interactions and Mechanistic Insights Pre Clinical Focus

Receptor Modulation and Agonism/Antagonism Studies

The piperazine (B1678402) and piperidine (B6355638) rings are fundamental components of ligands that modulate several G-protein-coupled receptors (GPCRs) crucial for central nervous system (CNS) function.

The serotonergic system is a primary target for compounds containing piperazine and piperidine motifs. These structures are integral to ligands designed to interact with various 5-HT receptor subtypes.

5-HT1A Receptor: The arylpiperazine motif is a well-established pharmacophore for 5-HT1A receptor ligands. semanticscholar.orgmdpi.com The basic nitrogen atom of the piperazine ring is crucial, as it can form strong interactions with acidic amino acid residues within the transmembrane domain of the receptor. semanticscholar.org Numerous studies on arylpiperazine derivatives have demonstrated high-affinity binding to 5-HT1A receptors, with many compounds exhibiting Ki values in the low nanomolar range. mdpi.comresearchgate.net For instance, certain coumarin-piperazine hybrids and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones show significant affinity for the 5-HT1A receptor, often in conjunction with activity at dopamine (B1211576) D2 receptors. semanticscholar.orgtandfonline.com The structure-activity relationship (SAR) studies reveal that the nature of the aryl group and the length of the alkyl linker connecting to the piperazine ring significantly influence binding affinity and functional activity. semanticscholar.orgmdpi.com

5-HT2A Receptor: Piperazine and piperidine derivatives are also prominent among 5-HT2A receptor antagonists. nih.govnih.govmdpi.com Molecular docking studies suggest that arylpiperazine antagonists bind to a specific pocket (Site 2) within the receptor, adopting a conformation stabilized by hydrogen bonds, π-π stacking, and hydrophobic interactions. mdpi.com The selectivity of these ligands for the 5-HT2A receptor over other serotonin (B10506) subtypes, as well as dopaminergic and adrenergic receptors, is a key focus of optimization in drug discovery. nih.gov For example, the enantiomer R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl} ethanol (B145695) was identified as a superior antagonist with high affinity for the 5-HT2A receptor (IC50 = 0.37 nM) and significant selectivity over D2 and 5-HT2C receptors. nih.gov

5-HT7 Receptor: The 5-HT7 receptor is another important target for arylpiperazine derivatives in the context of mood disorders. nih.govnih.gov SAR studies on piperazin-1-yl substituted unfused heterobiaryls have aimed to elucidate the structural features governing binding affinity. nih.gov Research indicates that the 4-(3-furyl) moiety is critical for high affinity in substituted pyrimidines, and modifications to the pyrimidine (B1678525) core and the piperazine group can modulate this activity. nih.gov Selected high-affinity compounds have been shown to possess antagonistic properties in functional assays. nih.gov

Table 1: Binding Affinities of Representative Piperazine/Piperidine Derivatives at Serotonin Receptors
Compound ClassTarget ReceptorBinding Affinity (Ki or IC50, nM)Reference
Coumarin-piperazine derivative (Compound 7)5-HT1A0.57 semanticscholar.org
(2-Methoxyphenyl)piperazine derivative (Compound 8)5-HT1A1.2 mdpi.com
R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl} ethanol (R-(+)-74)5-HT2A0.37 nih.gov
Butylpyrimidine analog (Compound 13)5-HT71.6 nih.gov
1-(2-biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine (1d)5-HT77.5 nih.gov

Piperazine derivatives have been investigated for their modulatory effects on the dopaminergic system, particularly as ligands for D2 and D3 dopamine receptors. nih.gov Certain aryl-1,4-dialkyl-piperazine derivatives have been shown to facilitate the release and/or inhibit the reuptake of dopamine at presynaptic nerve terminals. nih.gov A significant area of research involves the design of dual-target ligands that interact with both dopamine D2 and serotonin 5-HT1A receptors, a profile associated with atypical antipsychotics. tandfonline.comnih.gov For instance, a series of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones were synthesized and evaluated for this dual activity. tandfonline.com SAR studies in this class of compounds revealed that specific structural groups, such as cyclopentenylpyridine, contribute significantly to the desired dual receptor binding affinities. tandfonline.comnih.gov

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are critical for modulating a wide range of physiological functions. mdpi.com While direct studies on 1-[1-(Piperidin-2-yl)ethyl]piperazine are scarce, research into structurally related compounds provides insight. The piperazine ring is a component in some muscarinic antagonists. For example, in analogs of the M1 selective antagonist Pirenzepine, replacing the piperazyl moiety with other cyclic diamines led to a loss of M1/M2 selectivity due to an increased affinity for the M2 receptor. researchgate.net More recent efforts have focused on developing selective antagonists for the M4 subtype, which may offer therapeutic benefits for movement disorders without the side effects associated with nonselective antimuscarinic agents. nih.gov The development of selective M4 antagonists demonstrates the potential for fine-tuning receptor subtype activity, a principle that could be applied to piperazine- and piperidine-containing scaffolds. nih.gov

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that regulates the synthesis and release of histamine and other neurotransmitters, making it a key target in CNS disorders. nih.govnih.gov Both piperazine and piperidine moieties are crucial structural elements in many potent H3R antagonists. nih.govacs.org In some series of dual-acting compounds, the replacement of a piperazine ring with a piperidine did not significantly affect affinity at the H3R, suggesting some structural flexibility is tolerated at this receptor. nih.govacs.org However, in other cases, the specific nature of the basic core is critical; for example, a piperazine derivative with a pyrazine-2-yl group showed a lack of activity toward H3R. nih.govacs.org Many H3R antagonists also exhibit high affinity for the sigma-1 receptor, leading to the development of dual-target ligands. nih.govnih.gov

The sigma-1 (σ1) receptor is a unique ligand-regulated chaperone protein involved in the modulation of various neurotransmitter systems. nih.govwikipedia.org It has emerged as a significant target for ligands containing piperidine and piperazine scaffolds. nih.govunict.it Pre-clinical studies have consistently shown that the piperidine moiety is often a critical structural element for high-affinity interaction with the σ1 receptor. nih.govacs.orgnih.gov A comparative study between two closely related compounds, differing only by a piperazine/piperidine core, revealed a dramatic difference in σ1 receptor affinity, with the piperidine-containing compound showing a Ki of 3.64 nM, while the piperazine analog had a Ki of 1531 nM. nih.govacs.orgnih.gov This highlights the profound influence of this structural choice on σ1 receptor activity. Many compounds have been identified as dual-affinity H3 and σ1 receptor antagonists. nih.govacs.orgnih.gov

Table 2: Binding Affinities of Representative Piperazine/Piperidine Derivatives at H3 and Sigma-1 Receptors
Compound ID / ClassTarget ReceptorBinding Affinity (Ki, nM)Reference
Compound 5 (Piperidine core)hH3R7.70 nih.govacs.orgnih.gov
σ1R3.64
Compound 4 (Piperazine core)hH3R3.17 nih.govacs.orgnih.gov
σ1R1531
Compound 11 (Piperidine core)hH3R6.2 nih.gov
σ1R4.41

Enzyme Inhibition Profiling

Beyond receptor modulation, compounds featuring the piperazine scaffold have been evaluated for their ability to inhibit various enzymes. For instance, different chalcone-piperazine derivatives have demonstrated good inhibition profiles against human carbonic anhydrase (hCA) I and II isoenzymes, with Ki values in the nanomolar range. nih.gov Furthermore, piperidinyl-quinoline acylhydrazone derivatives have been investigated as potential inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease. mdpi.com Some of these compounds emerged as potent and selective inhibitors, with one exhibiting an IC50 value of 5.3 µM for AChE. mdpi.com More recently, benzylpiperazine derivatives have been explored as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it Additionally, in silico studies have identified piperazine-substituted naphthoquinone derivatives as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. acs.org

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the pharmacological target interactions or preclinical biological activities of the chemical compound "this compound".

Extensive searches were conducted to find data related to the interaction of this specific compound with the following targets:

Monoamine Oxidase (MAO) A and B

Pyruvate Dehydrogenase Kinases (PDK)

Prostaglandin D Synthase

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Anaplastic Lymphoma Kinase (ALK)

Glycosidase and Amylase

Furthermore, inquiries into preclinical models and investigations of the biological activities of "this compound" did not yield any relevant research findings.

While the broader classes of piperidine and piperazine derivatives are known to exhibit a wide range of pharmacological activities and have been investigated as inhibitors for many of the listed targets, the specific molecule of interest, "this compound," does not appear to have been the subject of published research in these areas.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for the specified outline, as the primary scientific data for this particular compound is not available in the public domain.

Following a comprehensive search for scientific literature focused specifically on the chemical compound “this compound,” it has been determined that there is no available research data corresponding to the requested pharmacological activities. Searches for antitumor/anticancer, antimicrobial, antidiabetic, neuropharmacological, and radioprotective properties of this specific compound did not yield any relevant results.

The instructions for this task require a strict focus on “this compound” and the exclusion of information pertaining to other related but distinct compounds. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for each outlined section.

General information exists for the broader classes of piperazine and piperidine derivatives, which have been investigated for various therapeutic properties. However, discussing these general findings would deviate from the explicit and sole focus on “this compound” as mandated by the instructions. Without specific preclinical data from cell line studies, animal models, or cellular assays on this particular compound, an article that is both thorough and scientifically accurate cannot be constructed.

Role As a Privileged Scaffold and Future Directions in Chemical Synthesis

Design Principles for Novel Piperidine-Piperazine Conjugates

The design of new molecules based on the 1-[1-(Piperidin-2-yl)ethyl]piperazine scaffold is guided by several key principles aimed at optimizing their function for specific applications. These principles often focus on modulating physicochemical properties, enhancing biological activity and selectivity, and improving pharmacokinetic profiles for therapeutic candidates. thieme-connect.com

A primary design strategy involves the strategic introduction of functional groups to modulate properties like solubility, basicity, and lipophilicity. The piperazine (B1678402) moiety, with its two nitrogen atoms, is particularly amenable to modification. It can be functionalized to improve aqueous solubility or to form hydrogen bonds with biological targets. researchgate.net For instance, in the context of drug design, the piperazine ring is often introduced into molecules to act as a synergistic group that helps regulate acid-base balance and the lipid-water partition coefficient. researchgate.net

Another core principle is the concept of multi-target drug design, where a single molecule is engineered to interact with multiple biological targets simultaneously. nih.govnih.gov The piperidine-piperazine scaffold is well-suited for this approach, as the two rings can be independently functionalized to interact with different binding sites or receptors. For example, derivatives can be designed where the piperidine (B6355638) portion targets one receptor and the piperazine portion targets another, potentially leading to enhanced therapeutic efficacy or a reduction in adaptive resistance. nih.gov

Rational design strategies are also employed, particularly for applications like gene delivery. In one study, piperazine-based compounds featuring piperidine rings were rationally designed to introduce positive charges. This was done to promote electrostatic interactions with negatively charged small interfering RNA (siRNA), facilitating its cellular uptake and protecting it from degradation. nih.gov The rigid, rod-like structure adopted by these conjugates, with the piperazine and piperidine rings in stable chair conformations, was a key design element for effective siRNA binding. nih.gov

The table below summarizes key design principles for developing novel conjugates based on the piperidine-piperazine scaffold.

Design PrincipleObjectiveExample Application
Modulation of Physicochemical Properties To improve solubility, lipophilicity, and acid-base balance for better bioavailability. thieme-connect.comresearchgate.netIntroducing polar groups on the piperazine ring to enhance water solubility for drug candidates. researchgate.net
Multi-Target Ligand Approach To create single molecules that can interact with multiple biological targets for enhanced efficacy. nih.govnih.govDesigning derivatives where each heterocyclic ring targets a different receptor in a disease pathway. nih.gov
Rational Design for Specific Interactions To create molecules with precise geometries and charge distributions for targeted binding. nih.govEngineering positively charged conjugates for electrostatic binding and delivery of siRNA. nih.gov
Conformational Rigidity To reduce the entropic penalty of binding to a target by pre-organizing the molecule in a bioactive conformation. nih.govUtilizing the stable chair conformation of the piperidine and piperazine rings. nih.gov

Exploration of Diversified Derivative Libraries

The this compound scaffold serves as a versatile starting point for generating large and diversified libraries of chemical derivatives. The structural features of this core allow for systematic modifications at multiple positions, enabling a broad exploration of structure-activity relationships (SAR).

Key diversification points include:

N1 and N4 positions of the piperazine ring: The secondary amine at the N4 position is a common site for introducing a wide variety of substituents, including alkyl, aryl, acyl, and more complex heterocyclic groups. researchgate.netmdpi.com This allows for fine-tuning of the molecule's electronic and steric properties.

The piperidine nitrogen: The nitrogen atom of the piperidine ring can be functionalized, for example, through acylation or alkylation, to explore interactions with specific biological targets. nih.gov

The piperidine ring itself: Substituents can be introduced on the carbon atoms of the piperidine ring to alter its stereochemistry and conformational preferences, which can significantly impact biological activity. nih.gov

The synthesis of such libraries is crucial for identifying lead compounds in drug discovery. For example, novel series of vindoline-piperazine conjugates were synthesized by attaching various N-substituted piperazine pharmacophores to the vindoline (B23647) core, leading to the identification of compounds with significant antiproliferative effects against numerous human tumor cell lines. mdpi.com Similarly, libraries of piperazine derivatives have been created and screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net This highlights the recognized value of the piperazine moiety as a "privileged structure" in medicinal chemistry. researchgate.netdocumentsdelivered.com

The generation of these libraries facilitates the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. thieme-connect.com

Development of Advanced Synthetic Strategies for Complex Architectures

The construction of complex molecules based on the this compound scaffold requires sophisticated and efficient synthetic methodologies. Modern organic synthesis offers a range of advanced strategies to build upon this core structure.

One common and effective method is reductive amination , which can be used to form the C-N bonds necessary to link the piperidine and piperazine moieties or to add substituents. nih.gov This method is valued for its simplicity and the accessibility of starting materials. nih.gov

More advanced strategies focus on modularity and efficiency. For instance, a palladium-catalyzed cyclization reaction has been developed for the modular synthesis of highly substituted piperazines, allowing for excellent control over regiochemistry and stereochemistry. organic-chemistry.org Similarly, novel methods for the synthesis of piperidines, such as intramolecular hydroamination/cyclization cascades and gold-catalyzed oxidative amination of unactivated alkenes, provide powerful tools for constructing the piperidine portion of the scaffold with high precision. nih.gov

Recent innovations have focused on late-stage functionalization , which involves modifying a complex molecule in the final steps of a synthesis. A robust platform for the α-functionalization of N-alkyl piperidines has been developed, proceeding through the selective formation of an endo-iminium ion followed by the addition of a nucleophile. acs.org This allows for the direct installation of various carbon-based groups at a specific position on the piperidine ring, which is highly valuable for rapidly generating analogs of a lead compound. acs.org

The table below outlines some advanced synthetic strategies applicable to the construction of complex piperidine-piperazine architectures.

Synthetic StrategyDescriptionAdvantages
Modular Synthesis Step-wise construction of the molecule from distinct building blocks, often using catalytic methods. organic-chemistry.orgnews-medical.netHigh efficiency, control over stereochemistry, allows for easy variation of components.
Late-Stage Functionalization Introduction of functional groups at a late stage in the synthesis of a complex molecule. acs.orgRapid generation of analogs from a common intermediate, ideal for SAR studies.
Catalytic Cyclization Reactions Use of transition metal catalysts (e.g., Palladium, Gold) to facilitate the formation of the heterocyclic rings. nih.govorganic-chemistry.orgHigh yields, stereoselectivity, and tolerance of various functional groups.
Photoredox Catalysis Use of visible light to promote reactions, such as the decarboxylative annulation to form piperazines. organic-chemistry.orgMild reaction conditions, operational simplicity.

Applications in Chemical Biology and Material Science

The unique structural and chemical properties of the this compound scaffold and its derivatives have led to their application in diverse fields beyond traditional medicinal chemistry, including chemical biology and material science.

In chemical biology , these compounds are utilized as molecular probes to investigate biological processes. For example, piperazine-fused cyclic disulfides have been developed as rapid-response redox probes. chemrxiv.org These molecules are designed to react quickly upon bioreduction, making them high-performance tools for studying thiol/disulfide redox biology in living cells. chemrxiv.org The ability to functionalize the piperazine core allows for the attachment of fluorophores or other reporter groups, enabling the visualization of specific cellular activities. The development of such probes showcases the potential for piperidine-piperazine conjugates to serve as robust, cleavable cores for probes and prodrugs. chemrxiv.org

Derivatives of piperidine and piperazine have also been developed to inhibit specific protein-protein interactions or cellular processes, such as VDAC oligomerization, which is implicated in apoptosis and mitochondrial dysfunction. bgu.ac.il These molecules serve as valuable tools for dissecting complex biological pathways.

In material science , the piperazine moiety is used as a building block for novel polymers and nanomaterials. Piperazine's ability to be incorporated into polymer chains has been exploited in the development of organic-inorganic nano-hybrid materials and novel charge-transfer polymers for use in solar cells. researchgate.net The diamine structure of piperazine makes it an excellent linker, capable of connecting different molecular units to create extended networks and functional materials. The combination with the piperidine scaffold could introduce specific stereochemical and conformational constraints, potentially leading to materials with ordered three-dimensional structures and unique properties.

Conclusion

Summary of Key Research Findings and Methodological Advances

The compound 1-[1-(Piperidin-2-yl)ethyl]piperazine has emerged as a significant scaffold in medicinal chemistry, primarily due to the versatile nature of its constituent piperidine (B6355638) and piperazine (B1678402) rings. nih.gov Research has established several synthetic pathways to this molecule, often involving multi-step procedures that allow for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR). organic-chemistry.orgresearchgate.net Key findings indicate that the stereochemistry of the chiral center at the ethyl bridge connecting the two heterocyclic rings plays a crucial role in the biological activity of its derivatives.

Pharmacological investigations have revealed that derivatives of this compound interact with a range of biological targets, including G-protein coupled receptors and ion channels. nih.gov This has led to the exploration of their potential in developing novel therapeutic agents for neurological and psychiatric disorders. The dual nature of the piperidine-piperazine scaffold often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability. nih.govresearchgate.net

Methodological advances have been centered on the development of efficient and stereoselective synthetic routes to access specific enantiomers of the core structure. Furthermore, sophisticated analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), have been refined for the accurate characterization and quantification of these compounds and their metabolites. hakon-art.comrdd.edu.iqresearchgate.net

Future Research Directions and Challenges in Piperidine-Piperazine Chemistry

Future research in the field of piperidine-piperazine chemistry is poised to expand into several promising areas. A primary focus will be the continued exploration of the chemical space around the this compound scaffold. The synthesis and evaluation of a broader library of derivatives with diverse substitutions on both the piperidine and piperazine rings will be crucial for elucidating more detailed structure-activity relationships and identifying lead compounds with enhanced potency and selectivity for specific biological targets. researchgate.net

Another key direction is the investigation of novel therapeutic applications. While the focus has been on central nervous system disorders, the inherent properties of the piperidine-piperazine moiety suggest potential for development in other areas, such as oncology and infectious diseases. nih.govresearchgate.net The exploration of this scaffold as a component of dual-target or multi-target ligands is also a burgeoning area of interest, offering the potential for more effective and holistic treatment strategies. nih.gov

Significant challenges remain in this field. The development of cost-effective and scalable synthetic methods, particularly for the enantiomerically pure forms of these compounds, is a persistent hurdle. Overcoming this challenge will be essential for the translation of promising research findings into clinical candidates. Furthermore, a deeper understanding of the metabolic pathways and potential off-target effects of these compounds is necessary to ensure their safety and efficacy. Advanced in silico modeling and predictive toxicology studies will play a vital role in addressing these challenges.

The continued development of high-throughput screening assays and more sensitive analytical methods will also be critical for accelerating the pace of discovery in this area. jocpr.com Addressing these challenges and pursuing these future research directions will undoubtedly unlock the full therapeutic potential of this compound and its derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC11H23N3
Molecular Weight197.32 g/mol
CAS Number1461706-35-3

Table 2: Key Research Applications of Piperidine-Piperazine Derivatives

Application AreaDescription
NeurologyDevelopment of antagonists for histamine (B1213489) H3 and sigma-1 receptors. nih.gov
PsychiatrySynthesis of multimodal compounds for major depressive disorder. mdpi.com
OncologyDesign of novel potent antitumor agents. nih.gov
Alzheimer's DiseaseEvaluation of acetylcholinesterase inhibitory activity. researchgate.net

Q & A

Q. What are the standard synthetic routes and characterization methods for 1-[1-(Piperidin-2-yl)ethyl]piperazine?

The synthesis typically involves nucleophilic substitution or coupling reactions, where piperidine and piperazine derivatives are functionalized with appropriate alkyl or aryl groups. For characterization, use:

  • 1H/13C NMR : To confirm proton and carbon environments, ensuring correct substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • Infrared Spectroscopy (IR) : To identify functional groups like NH or C-N stretches .
  • X-ray Crystallography (if crystalline): For unambiguous structural confirmation .

Q. Which spectroscopic techniques are critical for resolving structural ambiguities in this compound?

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and confirms connectivity in complex regiochemistry .
  • Density Functional Theory (DFT) Calculations : Predicts vibrational/electronic spectra to cross-validate experimental IR or NMR data .
  • Elemental Analysis : Verifies purity and stoichiometry .

Q. How do substituents on the piperazine ring influence physicochemical properties like solubility and pKa?

  • pKa Determination : Use potentiometric titration at varying temperatures to assess protonation states. For example, alkyl or hydroxyethyl substituents increase basicity, while electron-withdrawing groups (e.g., nitro) reduce it .
  • Thermodynamic Analysis : Apply the van’t Hoff equation to calculate ΔH° and ΔS° for dissociation, linking substituent effects to solubility .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR bands) be resolved during structural elucidation?

  • Cross-Technique Validation : Combine NMR with DFT-predicted chemical shifts or vibrational frequencies to identify outliers .
  • Dynamic NMR Studies : Probe temperature-dependent conformational changes causing signal splitting .
  • Crystallographic Refinement : Resolve ambiguities using single-crystal X-ray data .

Q. What strategies optimize reaction yields in synthesizing analogs with modified piperidine/piperazine moieties?

  • Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) with bases like DIEA improve nucleophilic substitution efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time and byproducts for thermally sensitive intermediates .
  • Protection/Deprotection Strategies : Use Boc or Fmoc groups to prevent side reactions at secondary amines .

Q. How can structure-activity relationship (SAR) studies guide the design of biologically active analogs?

  • Molecular Docking : Map interactions with target receptors (e.g., dopamine/serotonin transporters) to prioritize substituents enhancing binding affinity .
  • Bioisosteric Replacement : Replace the piperidine ring with morpholine or thiomorpholine to modulate lipophilicity and bioavailability .
  • Functional Group Addition : Introduce fluorinated or benzodioxane groups to improve metabolic stability .

Q. What methodologies address discrepancies in biological activity data across studies?

  • Standardized Assay Protocols : Use validated in vitro models (e.g., bacterial biofilm assays) to minimize variability .
  • Dose-Response Curves : Quantify EC50/IC50 values under controlled conditions (pH, temperature) to ensure reproducibility .
  • Meta-Analysis : Compare data across peer-reviewed studies to identify trends or outliers .

Q. How can computational tools predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET Prediction Software : Tools like SwissADME or ProTox-II estimate absorption, CYP450 interactions, and hepatotoxicity .
  • Molecular Dynamics Simulations : Model blood-brain barrier penetration or protein binding kinetics .
  • In Silico Mutagenesis : Predict metabolite formation and potential reactive intermediates .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in synthetic and analytical workflows?

  • Detailed Reaction Logs : Document solvent purity, humidity, and catalyst batches .
  • Interlaboratory Validation : Collaborate with independent labs to verify spectral data and bioactivity .
  • Open Data Sharing : Deposit raw NMR, XRD, or HPLC files in repositories like PubChem or Zenodo .

Q. How are thermodynamic properties (e.g., ΔG, ΔH) experimentally determined for stability studies?

  • Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy and entropy in receptor-ligand interactions .
  • Differential Scanning Calorimetry (DSC) : Analyzes thermal stability and phase transitions .
  • Van’t Hoff Analysis : Correlates temperature-dependent pKa or solubility data to derive ΔH° and ΔS° .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.